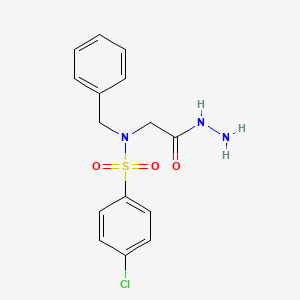

N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide

Description

N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core substituted with a benzyl group and a hydrazinocarbonylmethyl moiety. This structure combines aromatic, sulfonamide, and hydrazine functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-benzyl-4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c16-13-6-8-14(9-7-13)23(21,22)19(11-15(20)18-17)10-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOIPCWLZGGCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide typically involves the reaction of benzyl chloride with 4-chlorobenzenesulfonyl hydrazide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification and labeling of proteins, which helps in the identification and quantification of proteins in complex biological samples. Additionally, this compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors .

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can be used to study the role of the enzyme in various biological processes .

Comparison with Similar Compounds

The following analysis compares N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituents, synthesis, and properties.

Structural Analogues with Heterocyclic Substituents

Example Compounds :

- 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (Compound 11)

- 4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (Compound 13)

Key Differences :

- The target compound’s hydrazinocarbonylmethyl group contrasts with the thioether-linked heterocycles in Compounds 11 and 13. These heterocycles (e.g., imidazole) may enhance π-π stacking interactions, whereas the hydrazine group could improve solubility or metal-binding capacity.

Triazine-Containing Sulfonamides

Example Compounds :

- 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (Compound 51)

- 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (Compound 52)

Key Differences :

- The triazine derivatives incorporate a sulfamoyl-benzamide scaffold, likely enhancing DNA or enzyme interactions. The target compound’s hydrazine group may offer distinct reactivity, such as forming Schiff bases with carbonyls.

Silylmethyl-Substituted Sulfonamides

Example Compounds :

Key Differences :

- Silylmethyl groups introduce silicon, increasing lipophilicity and steric bulk. This contrasts with the target compound’s hydrazine moiety, which is more polar and reactive.

Benzothiazole and Metal Complexes

Example Compound :

Key Differences :

Biological Activity

N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic uses, based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

This compound features a sulfonamide group, which is known for its wide range of biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that sulfanilide derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, including bacteria and fungi. The compound's activity can be attributed to its ability to inhibit bacterial growth through mechanisms similar to those of traditional sulfa drugs.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate inhibition | |

| Staphylococcus aureus | Effective against MRSA | |

| Candida albicans | Antifungal activity | Unspecified |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes. Notably, it has shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are targets for Alzheimer's disease treatments.

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 27.04 - 106.75 | |

| Butyrylcholinesterase (BuChE) | 58.01 - 277.48 |

These values indicate that this compound may serve as a lead compound in developing new inhibitors for these enzymes.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Treatment of Infectious Diseases : Due to its antimicrobial properties, it may be useful in treating infections caused by resistant strains of bacteria.

- Neurological Disorders : Its ability to inhibit cholinesterases suggests possible applications in treating cognitive disorders such as Alzheimer's disease.

Case Studies

- Case Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µM. This suggests that the compound could be further developed as an antitubercular agent.

- Enzyme Inhibition Analysis : In a comparative study, the compound was tested alongside existing AChE inhibitors like rivastigmine. The results indicated that while it was less potent than rivastigmine, it still exhibited promising inhibition profiles that warrant further investigation.

Q & A

Basic: What synthetic routes are recommended for preparing N-Benzyl-4-chloro-N-hydrazinocarbonylmethyl-benzenesulfonamide?

Answer:

The synthesis of sulfonamide derivatives typically involves condensation reactions between sulfonyl chlorides and amines/hydrazines. For example:

Sulfonamide bond formation : React 4-chlorobenzenesulfonyl chloride with N-benzyl-hydrazinocarbonylmethylamine under basic conditions (e.g., triethylamine in anhydrous benzene) .

Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) with appropriate Rf values .

Characterization : Confirm structure via NMR (400 MHz, CDCl), comparing chemical shifts (δ) and coupling constants (J) to analogous sulfonamides .

Basic: How can researchers assess the purity and structural integrity of this compound post-synthesis?

Answer:

Key analytical methods include:

- Spectroscopy : NMR to verify integration ratios and absence of impurities. Compare peaks to structurally similar compounds (e.g., N-allyl-4-methylbenzenesulfonamide, δ 7.2–7.8 ppm for aromatic protons) .

- Mass spectrometry : Confirm molecular ion ([M+H]) using high-resolution mass spectrometry (HRMS) to match the exact mass (e.g., 395.05 Da for CHClNOS).

- Elemental analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced: What crystallographic strategies are used to resolve structural ambiguities in sulfonamide derivatives?

Answer:

For crystallographic validation:

Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- R < 0.05 for high-resolution data (d-spacing > 0.8 Å).

- Validate hydrogen bonding (e.g., N–H···O=S interactions) and torsional angles using SHELXPRO .

Validation tools : Check for structural errors (e.g., misplaced atoms, over/under-refinement) with PLATON/ADDSYM .

Advanced: How can researchers address contradictions in spectroscopic data between different synthetic routes?

Answer:

Contradictions often arise from:

- Regiochemical variability : Use 2D NMR (e.g., - HSQC) to resolve ambiguities in hydrazinocarbonylmethyl group positioning .

- Conformational isomerism : Compare experimental NMR coupling constants (J) with density functional theory (DFT)-predicted values for rotational barriers .

- Side reactions : Analyze byproducts via LC-MS and optimize reaction conditions (e.g., temperature, stoichiometry) to suppress competing pathways .

Safety: What precautions are critical when handling hydrazine-derived sulfonamides in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture or oxidizing agents .

- Emergency protocols : For spills, evacuate the area, contain with inert absorbents, and dispose as hazardous waste .

Advanced: How does substituent placement on the benzene ring affect the compound’s reactivity and biological activity?

Answer:

- Electronic effects : The 4-chloro group increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution reactivity .

- Steric effects : Bulkier N-benzyl groups may reduce binding affinity in biological assays (e.g., enzyme inhibition). Compare IC values of analogs via dose-response curves .

- Hydrogen bonding : The hydrazinocarbonylmethyl group facilitates interactions with protein targets (e.g., kinases), as shown in molecular docking studies with AutoDock Vina .

Basic: What databases provide reliable crystallographic or spectroscopic reference data for this compound?

Answer:

- Cambridge Structural Database (CSD) : Search for sulfonamide derivatives (e.g., refcode: XEZYIK for N-benzyl-4-methylbenzenesulfonamide) .

- PubChem : Access experimental/computed NMR and mass spectra (CID: 826977 for N-benzyl-4-fluorobenzamide analogs) .

- ICSD/CCDC : Validate unit cell parameters against high-quality datasets .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Answer:

- pKa prediction : Use MarvinSketch or ACD/Labs to estimate sulfonamide protonation states (e.g., predicted pKa ~10.5 for the –SONH– group) .

- Degradation studies : Simulate hydrolysis pathways via Gaussian09 at the B3LYP/6-31G(d) level. Identify intermediates (e.g., sulfonic acids) via IR frequency analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.